2,7-Diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C18H14N4O2 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C18H14N4O2/c23-17(24)14-11-15(12-7-3-1-4-8-12)22-18(19-14)20-16(21-22)13-9-5-2-6-10-13/h1-11,15H,(H,23,24)(H,19,20,21) |
InChI Key |
CJXMTIIGZLUUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chlorination-Hydrolysis Sequential Pathway
A prominent method involves chlorination of an intermediate triazolopyrimidine precursor, followed by hydrolysis to introduce the carboxylic acid moiety. This two-step approach begins with the synthesis of 2,7-diphenyl-4,7-dihydro triazolo[1,5-a]pyrimidine-5-carbonitrile via cyclocondensation of 5-amino-1,2,4-triazole with benzaldehyde derivatives and malononitrile. Subsequent chlorination using phosphorus oxychloride (POCl₃) under reflux yields the 5-chlorocarbonyl intermediate, which is hydrolyzed in acidic or basic media to the target carboxylic acid.
Key Reaction Conditions :
-
Chlorination : POCl₃ (3 equiv), reflux at 110°C for 6–8 hours.
-
Hydrolysis : 6M HCl or NaOH (aq), 80°C for 4 hours.
This method achieves moderate yields (55–65%) and is favored for its scalability, though it requires careful handling of corrosive reagents.
Multi-Component One-Pot Synthesis
Adapting strategies from triazolopyrimidine syntheses, a one-pot three-component reaction has been optimized for this compound. The protocol combines 5-amino-1-phenyl-1H-1,2,4-triazole, benzaldehyde derivatives, and ethyl acetoacetate in ethanol with aminopropyltriethoxysilane (APTS) as a catalyst . The reaction proceeds via Knoevenagel condensation to form an arylidene intermediate, followed by Michael addition and intramolecular cyclization (Scheme 1).
Optimized Conditions :
-
Catalyst : APTS (10 mol%)
-
Solvent : Ethanol, reflux at 78°C for 24 hours.
This method eliminates intermediate isolation, enhancing efficiency. Variations using DMF as a solvent with triethylamine (TEA) as a base have also been reported, though with slightly lower yields (60–65%) .
Catalytic Cyclization Using N,N-Diisopropylethylamine
A catalytic approach employs N,N-diisopropylethylamine (DIPEA) to facilitate ring closure in a modified Hantzsch-type reaction. Starting from 2-hydrazinylpyrimidine precursors, the reaction involves condensation with phenylglyoxal derivatives in the presence of DIPEA (20 mol%) in dichloromethane (DCM). The carboxylic acid group is introduced in situ via oxidation of a hydroxymethyl intermediate using Jones reagent (CrO₃/H₂SO₄).
Key Steps :
-
Cyclization : DIPEA, DCM, room temperature, 12 hours.
-
Oxidation : Jones reagent, 0°C to 40°C, 3 hours.
Overall Yield : 50–58%.
This method is notable for its mild conditions but requires stringent temperature control during oxidation.
Solid-Phase Synthesis with Resin-Bound Intermediates
Solid-phase techniques have been adapted to improve purity and reduce purification steps. Wang resin-functionalized aminotriazole is reacted with preformed diketene intermediates under microwave irradiation (100°C, 30 minutes). Cleavage from the resin using trifluoroacetic acid (TFA) yields the crude product, which is further hydrolyzed with lithium hydroxide (LiOH) to the carboxylic acid .
Advantages :
-
Purity : >90% by HPLC.
-
Yield : 70–75% after hydrolysis .
This method is ideal for high-throughput screening but requires specialized equipment.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorination-Hydrolysis | POCl₃, HCl/NaOH | Reflux, 6–8 hrs | 55–65 | Scalable | Corrosive reagents |
| One-Pot Multi-Component | APTS, Ethanol | Reflux, 24 hrs | 68–72 | Minimal isolation steps | Long reaction time |
| Catalytic Cyclization | DIPEA, Jones reagent | RT to 40°C, 15 hrs | 50–58 | Mild conditions | Low yield |
| Solid-Phase Synthesis | Wang resin, LiOH, TFA | Microwave, 30 min | 70–75 | High purity, automation-friendly | Costly resin and equipment |
Mechanistic Insights and Side Reactions
The multi-component pathway’s mechanism involves three stages (Scheme 2):
-
Knoevenagel Condensation : Ethyl acetoacetate reacts with benzaldehyde to form an arylidene .
-
Michael Addition : 5-Amino-1,2,4-triazole attacks the electrophilic β-carbon of the arylidene.
-
Cyclization and Oxidation : Intramolecular lactamization followed by air oxidation yields the triazolopyrimidine core .
Side products often arise from over-oxidation of the carboxylic acid group or incomplete cyclization. Using anhydrous conditions and inert atmospheres mitigates these issues.
Chemical Reactions Analysis
2,7-Diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
Antiviral Properties
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antiviral activities. For instance:
- Influenza Virus Inhibition : Research indicates that compounds targeting the RNA-dependent RNA polymerase (RdRP) of influenza A virus show promise in disrupting critical protein-protein interactions necessary for viral replication. The mechanism involves binding to the PA-PB1 interface of the polymerase complex, effectively inhibiting viral assembly and propagation .
Anticancer Activity
The anticancer potential of 2,7-Diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has been evaluated against various cancer cell lines:
- Cell Lines Tested : Studies have shown cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7.
- Results : The compound exhibited significant antiproliferative activity with IC50 values ranging from 17.83 μM to 19.73 μM when compared to standard chemotherapeutic agents like Cisplatin .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism of Action : It is believed to inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. Docking studies suggest that structural modifications can enhance binding affinity to COX-2 .
Case Study 1: Antiviral Efficacy
A study focused on synthesizing various triazolo-pyrimidine derivatives demonstrated enhanced antiviral activity against influenza A virus by modifying substituents at the 5 and 7 positions. These modifications significantly improved efficacy while reducing cytotoxicity .
Case Study 2: Anticancer Activity Evaluation
In another study evaluating anticancer properties, compounds derived from triazolo-pyrimidines showed promising results against several cancer cell lines. The research highlighted the importance of structural variations in enhancing biological activity .
Case Study 3: Anti-inflammatory Potential
A series of synthesized compounds based on triazolo-pyrimidines were tested for anti-inflammatory effects using animal models. Results indicated that certain derivatives exhibited remarkable anti-inflammatory activity without significant gastrointestinal toxicity .
Mechanism of Action
The mechanism of action of 2,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Other derivatives may target different enzymes or receptors, depending on their specific modifications .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl) enhance electrophilic reactivity, while electron-donating groups (e.g., OMe, NH₂) improve solubility and hydrogen-bonding capacity .
- Carboxylic Acid vs.
Key Observations :
- The target compound’s synthesis likely parallels methods for 5-carboxylic acid derivatives, involving cyclocondensation followed by oxidation .
- Green protocols using TMDP (4,4’-trimethylenedipiperidine) offer advantages over traditional bases (e.g., piperidine), including recyclability and reduced toxicity .
Key Observations :
- The carboxylic acid group in the target compound may enhance binding to metalloenzymes (e.g., metalloproteinases) via chelation, as seen in ZINC000021797248 .
- Substitutions at positions 5 and 7 significantly modulate bioactivity; for example, 4-chlorophenyl groups improve antimicrobial potency , while methoxy groups enhance herbicidal activity .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Biological Activity
2,7-Diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the triazolo-pyrimidine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound through various studies and findings.
- Molecular Formula : C18H15N5O
- Molecular Weight : 317.35 g/mol
- InChIKey : QSVOQYCWLLWZDB-UHFFFAOYSA-N
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolo[1,5-a]pyrimidines. For instance, derivatives based on this scaffold have shown inhibition against HIV-1 by targeting the RNase H activity of the viral polymerase. In a study, compounds derived from the triazolo[1,5-a]pyrimidine scaffold exhibited IC50 values in the micromolar range (17.7 µM and 13.1 µM) against RNase H activity .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. Some derivatives demonstrated broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL. Notably, one compound showed significant inhibition against DNA gyrase B with an IC50 of 9.80 µM .
Antioxidant Activity
Antioxidant properties have been observed in several derivatives of triazolo-pyrimidines. For example, compounds exhibited DPPH scavenging percentages between 84.16% and 90.52%, indicating their potential as effective antioxidants .
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazolo[1,5-a]pyrimidines indicates that modifications to the phenyl rings significantly influence biological activity. The presence of substituents on the C-2 and C-7 positions of the core structure affects both antiviral and antibacterial activities. For example:
- Compounds with a catechol moiety at C-2 exhibited enhanced RNase H inhibitory activity .
- The introduction of bulky groups at C-2 did not significantly impair activity against RNase H .
Case Studies
- Study on Anti-influenza Activity : A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their ability to disrupt protein-protein interactions essential for influenza virus replication. The most potent compound effectively inhibited viral replication in vitro .
- Inhibition of HIV Polymerase : In a recent investigation, specific derivatives showed promising results in inhibiting HIV polymerase through structural modifications that enhanced binding affinity to the enzyme's active site .
Q & A
What are the optimal synthetic routes for preparing 2,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid, and how can reaction yields be maximized?
Basic Synthesis Methodology
A one-pot multicomponent reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate in ethanol under reflux (24 hours) is efficient for triazolo-pyrimidine derivatives. Catalysts like APTS (3-Aminopropyltriethoxysilane) improve yields by facilitating cyclocondensation . For carboxylic acid derivatives, hydrolysis of ester intermediates (e.g., ethyl 6-carboxylate) under acidic or basic conditions is critical. Purity optimization requires silica gel chromatography or recrystallization .
Advanced Optimization
Regioselectivity challenges arise when using 3,5-diaminotriazole with carbonyl compounds. Adjusting solvent polarity (e.g., glacial acetic acid vs. ethanol) and temperature (80–100°C) can direct reaction pathways. Computational tools like quantum chemical reaction path searches help predict optimal conditions, reducing trial-and-error experimentation . Toxic catalysts like TMDP (Tetramethylenediamine dipiperidine) require careful handling but offer higher efficiency; alternatives like Bi₂O₃/FAp nanocomposites provide greener options .
How can structural inconsistencies in NMR or crystallographic data for triazolo-pyrimidine derivatives be resolved?
Basic Characterization
Use 400 MHz ¹H/¹³C NMR to confirm proton environments (e.g., diastereotopic protons in the dihydro-pyrimidine ring) and coupling constants. X-ray crystallography resolves ambiguities in substituent positions, as demonstrated for 2-(7-aryl)triazolo-pyrimidines .
Advanced Data Analysis
For conflicting NMR assignments, compare experimental shifts with density functional theory (DFT)-calculated chemical shifts. Crystal structure validation via Hirshfeld surface analysis identifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that may influence spectral data .
What strategies are recommended for enhancing the solubility and bioavailability of this compound in pharmacological studies?
Basic Modifications
Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) at the para position of the phenyl ring improves aqueous solubility. Salt formation (e.g., sodium carboxylate) enhances bioavailability .
Advanced Design
Co-crystallization with cyclodextrins or PEG-based polymers increases solubility without altering biological activity. Molecular docking studies predict interactions with target proteins (e.g., kinases), guiding functional group additions to balance lipophilicity and solubility .
How can researchers address contradictions in reported biological activities (e.g., antiproliferative vs. antiviral effects)?
Basic Experimental Design
Standardize assays using identical cell lines (e.g., MCF-7 for cancer) and viral strains. Control variables like incubation time and compound concentration (IC₅₀ comparisons) reduce variability .
Advanced Mechanistic Studies
RNA sequencing or proteomics identifies differential gene/protein expression across studies. For example, triazolo-pyrimidines may inhibit topoisomerase II in cancer cells but bind viral polymerases in antiviral contexts .
What are the critical safety considerations when handling this compound?
Basic Protocols
Wear PPE (gloves, goggles) to avoid skin/eye contact. Use fume hoods to prevent inhalation of toxic fumes during synthesis. Store in airtight containers away from ignition sources .
Advanced Hazard Mitigation
Monitor for acute toxicity (LD₅₀ testing in rodents) and environmental persistence (OECD 301 biodegradability tests). Neutralize waste with 10% sodium bicarbonate before disposal .
How can computational methods streamline the design of derivatives with improved activity?
Basic QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity or steric bulk with bioactivity. For example, trifluoromethyl groups enhance kinase inhibition .
Advanced Approaches
Machine learning predicts synthetic feasibility and bioactivity using datasets from PubChem or ChEMBL. Molecular dynamics simulations assess binding stability with targets like EGFR or HIV protease .
What analytical techniques are essential for purity assessment?
Basic Methods
HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.1%. Elemental analysis ensures correct C/H/N ratios (±0.3% tolerance) .
Advanced Techniques
High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺). ICP-MS identifies trace metal contaminants from catalysts .
How does the dihydro-pyrimidine ring influence reactivity in functionalization reactions?
Basic Reactivity
The 4,7-dihydro ring undergoes dehydrogenation to aromatic pyrimidines under oxidative conditions (e.g., DDQ in toluene). Electrophilic substitution at C-5 is favored due to resonance stabilization .
Advanced Functionalization
Palladium-catalyzed cross-coupling (Suzuki, Heck) modifies phenyl rings. Photoredox catalysis enables C-H activation for late-stage diversification .
What are the limitations of current synthetic methods, and how can they be overcome?
Basic Challenges
Long reaction times (24–48 hours) and moderate yields (50–70%) are common. Microwave-assisted synthesis reduces time to 2–4 hours with comparable yields .
Advanced Solutions
Flow chemistry enables continuous production with real-time monitoring. Enzyme-mediated catalysis (e.g., lipases) improves stereoselectivity in asymmetric syntheses .
How can researchers validate the mechanism of action in biological studies?
Basic Assays
Enzyme inhibition assays (e.g., fluorescence-based kinase profiling) and cellular apoptosis assays (Annexin V/PI staining) provide preliminary data .
Advanced Validation
CRISPR-Cas9 knockout of putative targets (e.g., EGFR) confirms specificity. Cryo-EM or X-ray crystallography visualizes compound-target binding at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
